molecular formula C19H21ClN2O3S B11342849 1-[(3-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11342849
M. Wt: 392.9 g/mol
InChI Key: CSDICQPRPSBUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a phenyl group, and a chlorophenyl group attached to a methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide
  • 1-[(3-Fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide
  • 1-[(3-Bromophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide

Uniqueness: 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c20-17-6-4-5-15(13-17)14-26(24,25)22-11-9-16(10-12-22)19(23)21-18-7-2-1-3-8-18/h1-8,13,16H,9-12,14H2,(H,21,23)

InChI Key

CSDICQPRPSBUMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.